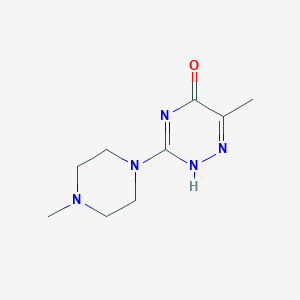
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential use in various scientific research applications. The compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of research studies.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. The compound has been found to interact with various cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. The compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. Additionally, it has been found to exhibit a wide range of biological activities, making it an ideal candidate for various research studies. However, the compound also has some limitations. It is relatively expensive and may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be studied for its potential use as a lead compound for the development of new drugs. Further studies could also be conducted to better understand the mechanism of action of the compound and its interactions with cellular targets. Finally, the compound could be studied for its potential use in various industrial applications such as the development of new materials and chemicals.
Synthesis Methods
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves the reaction of 4-methylpiperazine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is determined using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
|---|---|
Molecular Formula |
C9H15N5O |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) |
InChI Key |
WUQUSLPOJMRPAA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Canonical SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)






![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)

![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)
![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)